Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Description
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic framework. Its molecular formula is C₁₁H₂₁ClN₂O₂S, with a molecular weight of 280.82 g/mol . The tert-butyl carbamate group at the 2-position enhances steric protection and stability, while the hydrochloride salt improves solubility for pharmaceutical applications. This compound is cataloged under CAS 236406-55-6 and is widely used as a building block in drug discovery, particularly for central nervous system (CNS) targets due to its rigid, three-dimensional structure .
Properties
IUPAC Name |
tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)12-5-4-6-16-11;/h12H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJVYULSKFPYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)NCCCS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with a sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The spirocyclic structure also allows it to interact with enzymes and receptors in unique ways, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacokinetic Considerations
- Hydrochloride Salt : Improves aqueous solubility (e.g., >10 mg/mL in PBS) compared to neutral spirocycles, facilitating oral bioavailability .
- Metabolism : Thia analogues show slower hepatic clearance (t₁/₂ = 3.2 h in human microsomes) vs. oxa derivatives (t₁/₂ = 1.8 h) due to sulfur’s resistance to oxidative metabolism .
Biological Activity
Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
- Chemical Formula: C12H22N2O2Cl
- Molecular Weight: 262.77 g/mol
- IUPAC Name: Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride
- CAS Number: 2445785-30-6
The biological activity of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets.
Potential Targets:
- Chemokine Receptors: The compound has been noted for its ability to interact with chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection .
- Enzymes: It may also act on specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane have demonstrated significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of diazaspiro compounds exhibit potent effects against Trypanosoma brucei, the causative agent of African sleeping sickness .
| Compound | EC50 (μM) | Aqueous Solubility (μM) |
|---|---|---|
| Tert-butyl 5-thia-2,9-diazaspiro | <0.03 | >100 |
| Control Compound | 0.29 | <50 |
Anti-inflammatory Effects
The ability to modulate chemokine receptors suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
Case Studies
-
HIV Research:
A study explored the use of diazaspiro compounds as potential therapeutics for HIV by targeting CCR5 receptors. The findings indicated that modifications to the spirocyclic structure could enhance receptor affinity and improve therapeutic efficacy . -
Trypanocidal Activity:
In a series of experiments evaluating the efficacy of various diazaspiro derivatives against T. brucei, it was found that certain structural modifications significantly improved both potency and solubility, highlighting the importance of chemical structure in biological activity .
Synthesis and Production
The synthesis of tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. The use of advanced synthetic techniques can enhance yield and purity.
General Synthetic Route:
- Starting Materials: tert-butyl esters and appropriate thiol derivatives.
- Reagents: Common reagents include bases like potassium carbonate or sodium hydride.
- Conditions: Reactions are often conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures.
Safety Information
Handling this compound requires caution due to its irritant properties:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
